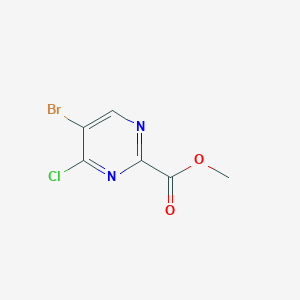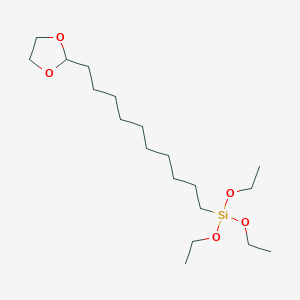
11-(Triethoxysilyl)undecanal ethylene glycol acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11-(Triethoxysilyl)undecanal ethylene glycol acetal” is a chemical compound with the formula C19H40O5Si . It is a liquid substance that belongs to the organoethoxysilane chemical family . It is also known by other synonyms such as “11-(Triethoxysilyl)undecanaldehyde, Ethylene Glycol Acetal” and "1,3-Dioxolane, 2-[10-(Triethoxysilyl)Decyl]-" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a carbon-oxygen-silicon (C-O-Si) bond. The average mass of the molecule is 332.551 Da and the monoisotopic mass is 332.238281 Da .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 160-5°C at 0.25mm, a freezing point of less than 20°C, and a vapor pressure of less than 0.5mm at 20°C . It reacts with water .Applications De Recherche Scientifique
Polymer Synthesis and Crosslinking
The compound 11-(Triethoxysilyl)undecanal ethylene glycol acetal, due to its functional groups, could potentially be involved in the synthesis of condensation polymers, similar to the way 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]-undecane undergoes polymerization with ethylene glycol. Such polymers could be linear or undergo crosslinking to form insoluble, infusible, transparent solids with strong adherence to glass surfaces, indicating potential applications in coatings or adhesives (Pryde et al., 1962).
Catalysis
In catalytic processes, materials similar to 11-(Triethoxysilyl)undecanal ethylene glycol acetal could be synthesized using catalysts like vitamin C, as demonstrated in the synthesis of 10-Undecenal glycol acetal. The reaction conditions, such as reactant ratios, catalyst dosage, and reaction time, are critical for achieving high yields. This suggests that 11-(Triethoxysilyl)undecanal ethylene glycol acetal could be synthesized or utilized in catalytic reactions for producing specific chemical intermediates or products (Xu Zhao-hui, 2011).
Olfactory Properties
The structure of 11-(Triethoxysilyl)undecanal ethylene glycol acetal suggests potential for olfactory applications, given the pleasant, fruity, and herbaceous odors characteristic of compounds like undecan-x-ones and their derivatives, including ethylene acetals. This implies potential uses in fragrances, flavoring agents, or other applications where odor is an important factor (Gibka & Gliński, 2008).
Reactive Extraction Processes
The reactive extraction processes, as exemplified by the acetalization of ethylene glycol with aldehydes like propyl aldehyde, provide insights into potential applications of 11-(Triethoxysilyl)undecanal ethylene glycol acetal in enhancing chemical reactions. The compound's functional groups might interact in specific reactive extraction models, affecting the conversions and recoveries of target products, which is crucial for designing efficient and sustainable chemical processes (Wang et al., 2021).
Controlled Release in Drug Delivery
The incorporation of acetal groups, as seen in degradable triblock copolymers like PTMC-b-PECA-b-PTMC, suggests potential applications in drug delivery systems. The cyclic acetal segment in such polymers imparts a pH-dependent degradation property, which can be crucial for controlled release formulations. This indicates that 11-(Triethoxysilyl)undecanal ethylene glycol acetal could be used in designing novel drug delivery systems that respond to the pH changes in different biological environments (Kaihara, Fisher, & Matsumura, 2009).
Safety and Hazards
This compound is classified as causing serious eye irritation (Eye Irrit. 2A H319) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing eyes cautiously with water for several minutes if the compound gets in the eyes . If eye irritation persists, medical advice should be sought .
Mécanisme D'action
Target of Action
The primary targets of 11-(Triethoxysilyl)undecanal ethylene glycol acetal are currently unknown. This compound is a type of organoethoxysilane , which are often used in the production of silicones and silicone resins. They can also be used as crosslinking agents, adhesion promoters, and surface modifiers .
Mode of Action
Organoethoxysilanes like this compound typically undergo hydrolysis to form silanols, which can then condense to form siloxane bonds . This reaction is often used to promote adhesion or to crosslink polymers .
Biochemical Pathways
The hydrolysis and condensation reactions that this compound can undergo may have effects on various biochemical processes, particularly those involving silicon-containing compounds .
Pharmacokinetics
It’s known that the compound has a boiling point of 150-155°c at 05mm and a density of 0920±006 g/cm3 . It also reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 11-(Triethoxysilyl)undecanal ethylene glycol acetal. For instance, the presence of moisture or water can trigger its hydrolysis . Additionally, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and reactivity .
Propriétés
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMPYRLKXUQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxysilylundecanal, ethylene glycol acetal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
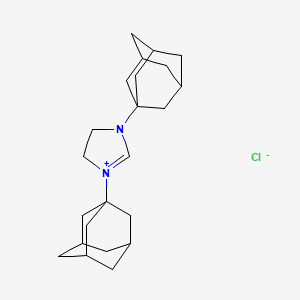
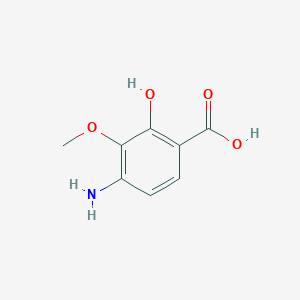
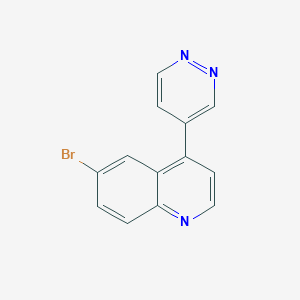
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
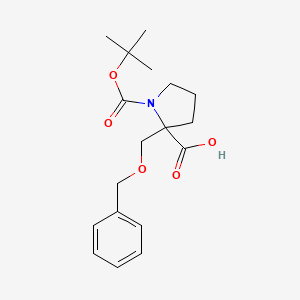
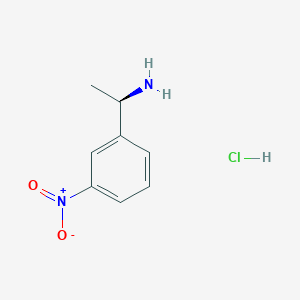
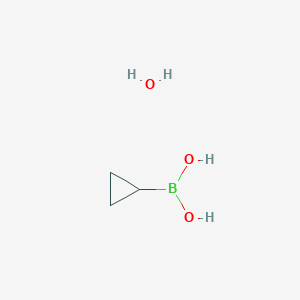
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)

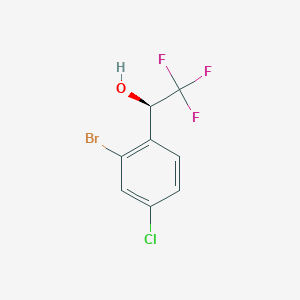

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
